molecular formula C6H10N2O6 B14002595 Methyl 4,4-dinitrovalerate CAS No. 6921-12-6

Methyl 4,4-dinitrovalerate

Katalognummer: B14002595
CAS-Nummer: 6921-12-6
Molekulargewicht: 206.15 g/mol
InChI-Schlüssel: XJYBIOQYCBWSAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanoic acid, 4,4-dinitro-, methyl ester is an organic compound with the molecular formula C7H11NO6 It is a derivative of pentanoic acid, where the hydrogen atoms at the 4th position are replaced by nitro groups, and the carboxylic acid group is esterified with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4,4-dinitro-, methyl ester typically involves the nitration of methyl pentanoate. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the selective nitration at the 4th position.

Industrial Production Methods

In an industrial setting, the production of pentanoic acid, 4,4-dinitro-, methyl ester may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanoic acid, 4,4-dinitro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized nitrogen compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Pentanoic acid, 4,4-dinitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of pentanoic acid, 4,4-dinitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The ester group can undergo hydrolysis, releasing the active pentanoic acid derivative, which can further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentanoic acid, 4-methyl-4-nitro-, methyl ester: Similar structure but with a methyl group instead of a nitro group at the 4th position.

    Pentanoic acid, 4-methyl-, methyl ester: Lacks the nitro groups, making it less reactive in redox reactions.

    Pentanoic acid, 4-methyl-, pentyl ester: Different ester group, leading to variations in physical and chemical properties.

Uniqueness

Pentanoic acid, 4,4-dinitro-, methyl ester is unique due to the presence of two nitro groups at the 4th position, which significantly enhances its reactivity and potential applications in various fields. The combination of nitro groups and ester functionality makes it a versatile compound for chemical synthesis and research.

Eigenschaften

CAS-Nummer

6921-12-6

Molekularformel

C6H10N2O6

Molekulargewicht

206.15 g/mol

IUPAC-Name

methyl 4,4-dinitropentanoate

InChI

InChI=1S/C6H10N2O6/c1-6(7(10)11,8(12)13)4-3-5(9)14-2/h3-4H2,1-2H3

InChI-Schlüssel

XJYBIOQYCBWSAV-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.